molecular formula C10H12O2S B8724983 3-[(2-Methoxyphenyl)sulfanyl]propanal

3-[(2-Methoxyphenyl)sulfanyl]propanal

Cat. No.: B8724983
M. Wt: 196.27 g/mol
InChI Key: BXNLQTZGRJGABI-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)sulfanyl]propanal is an organosulfur compound characterized by a propanal backbone substituted with a 2-methoxyphenylthioether group. Its structure combines a reactive aldehyde moiety with a sulfur-linked aromatic system, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3-(2-methoxyphenyl)sulfanylpropanal

InChI

InChI=1S/C10H12O2S/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-7H,4,8H2,1H3

InChI Key

BXNLQTZGRJGABI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Functional Groups Key Properties/Applications Reference
3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone Sulfanyl, ketone, aryl groups High Mpro protease binding occupancy (94.6%) in antiviral studies
3-(3-Methoxyphenyl)propanal Methoxyphenyl, aldehyde Antioxidant activity (IC₅₀: 32 μM), binds SOD/tyrosinase with low affinity (-5.5 to -6.1 kcal/mol)
3-(Methylsulfanyl)propanal Methylsulfanyl, aldehyde Odor-active (cooked potato-like), low recovery (24–50%) in malt extracts
3-(2-Methoxyphenyl)propanoic acid Methoxyphenyl, carboxylic acid Higher thermal stability (mp 85–89°C), used in peptide synthesis

Key Observations :

  • Sulfur Position and Aromatic Substitution : The 2-methoxyphenylsulfanyl group in the target compound confers distinct electronic and steric effects compared to analogues like 3-(3-methoxyphenyl)propanal. For example, the ortho-methoxy group may hinder enzyme binding compared to para-substituted analogues, as seen in weaker binding affinities (-4.2 to -7.3 kcal/mol) for 3-(3-methoxyphenyl)propanal with SOD, tyrosinase, and GPx .
  • Aldehyde vs. Carboxylic Acid: The aldehyde group in 3-[(2-Methoxyphenyl)sulfanyl]propanal enhances reactivity in nucleophilic additions, whereas 3-(2-methoxyphenyl)propanoic acid () is more stable and suited for carboxylate-based conjugates .

Table 2: Comparative Enzyme Binding Profiles

Compound Target Enzyme Binding Affinity (kcal/mol) Key Residues Involved Reference
3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone SARS-CoV-2 Mpro -8.9 (higher than remdesivir) Multiple hydrophobic residues
3-(3-Methoxyphenyl)propanal SOD -5.5 VAL7, PHE86, LEU211
3-(3-Methoxyphenyl)propanal Tyrosinase -6.1 LYS306, HIS367
3-(3-Methoxyphenyl)propanal GPx -4.2 THR141, MET140

Key Findings :

  • The sulfanyl-propanal scaffold exhibits moderate enzyme interactions but is outperformed by bulkier ketone derivatives (e.g., 3-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone), which show higher protease occupancy (94.6%) due to enhanced hydrophobic interactions .
  • Positional isomerism significantly impacts activity: 3-(3-methoxyphenyl)propanal binds SOD and tyrosinase with lower affinity than its hypothetical 2-methoxy counterpart, suggesting steric hindrance or electronic effects from the methoxy group’s position .

Physicochemical Properties

  • Odor Profile : Unlike 3-(methylsulfanyl)propanal, which has a strong cooked potato odor, the 2-methoxyphenylsulfanyl analogue may exhibit milder or altered olfactory characteristics due to aromatic substitution .
  • Thermal Stability: The carboxylic acid derivative (3-(2-methoxyphenyl)propanoic acid) has a defined melting point (85–89°C), whereas the aldehyde form likely has lower thermal stability due to its reactive aldehyde group .

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